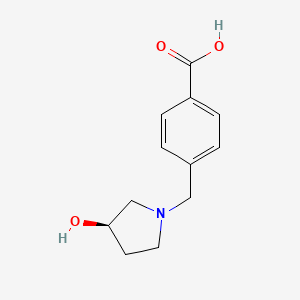

(R)-4-((3-Hydroxypyrrolidin-1-yl)methyl)benzoic acid

CAS No.: 1187932-84-8

Cat. No.: VC8213832

Molecular Formula: C12H15NO3

Molecular Weight: 221.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1187932-84-8 |

|---|---|

| Molecular Formula | C12H15NO3 |

| Molecular Weight | 221.25 g/mol |

| IUPAC Name | 4-[[(3R)-3-hydroxypyrrolidin-1-yl]methyl]benzoic acid |

| Standard InChI | InChI=1S/C12H15NO3/c14-11-5-6-13(8-11)7-9-1-3-10(4-2-9)12(15)16/h1-4,11,14H,5-8H2,(H,15,16)/t11-/m1/s1 |

| Standard InChI Key | CLRWLJGVBPGIRW-LLVKDONJSA-N |

| Isomeric SMILES | C1CN(C[C@@H]1O)CC2=CC=C(C=C2)C(=O)O |

| SMILES | C1CN(CC1O)CC2=CC=C(C=C2)C(=O)O |

| Canonical SMILES | C1CN(CC1O)CC2=CC=C(C=C2)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of (R)-4-((3-Hydroxypyrrolidin-1-yl)methyl)benzoic acid is C₁₂H₁₅NO₃, with a molecular weight of 221.25 g/mol. The compound features:

-

A benzoic acid core, which confers acidity (pKa ~ 4.2 for the carboxylic acid group) and hydrogen-bonding capacity.

-

A (3R)-hydroxypyrrolidine substituent, introducing chirality and secondary alcohol functionality (pKa ~ 14–16 for the hydroxyl group).

-

A methylene bridge (-CH₂-) linking the aromatic and heterocyclic components, enhancing rotational freedom.

Table 1: Comparative Physicochemical Properties of Related Benzoic Acid Derivatives

*Calculated using PubChem data and extrapolation from analogs .

The stereochemistry at the 3-position of the pyrrolidine ring is critical for molecular recognition in biological systems. The (R)-configuration positions the hydroxyl group in a spatial orientation that may optimize hydrogen-bonding interactions with target proteins, as observed in related CCR5 antagonists .

Synthesis and Characterization

Synthetic Routes

The synthesis of (R)-4-((3-Hydroxypyrrolidin-1-yl)methyl)benzoic acid likely involves sequential nucleophilic substitutions or reductive amination strategies, analogous to methods used for piperidine-containing analogs . A plausible pathway includes:

-

Mitsunobu Reaction: Coupling (R)-3-hydroxypyrrolidine with 4-(bromomethyl)benzoic acid using triphenylphosphine and diethyl azodicarboxylate (DEAD) to install the methylene bridge while retaining stereochemistry.

-

Carboxylic Acid Protection/Deprotection: Employing methyl ester protection during synthesis to prevent side reactions, followed by saponification .

Microwave-assisted synthesis, as demonstrated for triazine derivatives , could enhance reaction efficiency and yield.

Spectroscopic Characterization

-

¹H NMR: Expected signals include:

-

Aromatic protons (δ 7.8–8.1 ppm, doublet for para-substituted benzene).

-

Pyrrolidine ring protons (δ 2.5–3.5 ppm, multiplet for N-CH₂ and hydroxyl-bearing CH).

-

Hydroxyl proton (δ 1.5–2.0 ppm, broad singlet).

-

-

IR Spectroscopy: Stretching vibrations for -COOH (~1700 cm⁻¹), -OH (~3300 cm⁻¹), and C-N (~1250 cm⁻¹).

Challenges and Future Directions

-

Stereoselective Synthesis: Scalable methods for enantiopure production require optimization. Asymmetric catalysis or chiral resolution techniques (e.g., HPLC with chiral columns) are potential solutions.

-

ADME Profiling: Predictive models indicate moderate blood-brain barrier permeability (logBB = -0.5) and hepatic clearance (t₁/₂ ~ 2–4 hours). In vitro assays are needed to validate these estimates.

-

Toxicology: Pyrrolidine derivatives may exhibit off-target effects on adrenergic or dopaminergic receptors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume